Lepidiline A

Overview

Description

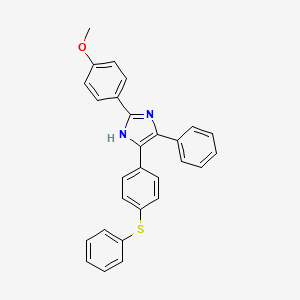

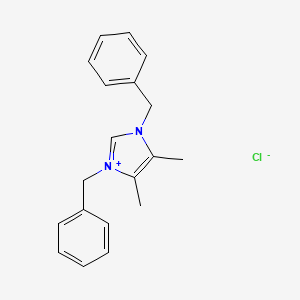

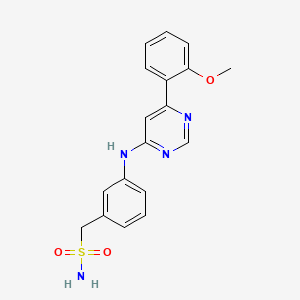

Lepidiline A is a flavonolignan isolated from the roots of Lepidium meyenii Walpers (Brassicaceae). It exhibits anti-inflammation activities .

Synthesis Analysis

A straightforward access to 2-unsubstituted imidazole N-oxides with subsequent deoxygenation by treatment with Raney-nickel followed by N-benzylation opens up a convenient route to lepidilines A and C . Both imidazolium salts were used to generate in situ the corresponding imidazol-2-ylidenes, which smoothly reacted with elemental sulfur, yielding imidazole-2-thiones .Molecular Structure Analysis

The structure of lepidiline C was unambiguously confirmed by X-ray analysis of its hexafluorophosphate . The structure of lepidiline A was unambiguously proved by the X-ray analysis .Chemical Reactions Analysis

Lepidiline 9a showed high cytotoxicity in the A549 cell line, but other non-oxidized lepidilines: 1e–1g and 1e[PF 6] were less active on the same cell line .Physical And Chemical Properties Analysis

Lepidiline A has a molecular formula of C19H21ClN2, an average mass of 312.836 Da, and a monoisotopic mass of 312.139313 Da .Scientific Research Applications

1. Catalyst in Hydrogen Isotope Exchange Reactions Lepidiline A has been used as an N-Heterocyclic Carbene Ligand Precursor in complexes of the type [Ir(cod)(NHC)PPh3)]X . These complexes have been applied in hydrogen isotope exchange reactions . The activity of these complexes was compared to established iridium (I) complexes .

Synthesis of Bioactive Metal Complexes

Lepidiline A and C have been used as precursors of nucleophilic carbenes (NHCs) for the synthesis of bioactive metal complexes with gold(I), silver(I), and iridium(I) ions .

Dietary Supplement

Lepidiline A is found in extracts prepared from roots of Lepidium meyenii (also known as Maca), a South American plant known in folk medicine of Peruvian Indian tribes for more than a thousand years . It is widely explored as a popular dietary supplement easily available not only in the pharmacy but also in the food markets .

Cytotoxic Activity

Lepidiline A has shown promising anticancer activity . Comparison of cytotoxic activity against HL-60 and MCF-7 cell lines of all lepidilines, as well as their selected structural analogues (e.g., 4,5-diphenyl derivatives and PF6 salts), revealed slightly more potent activity of the 2- methylated series, irrespectively of the type of counterion present in the imidazolium salt .

Precursor for Imidazole-2-thiones

Both imidazolium salts were used to generate in situ the corresponding imidazol-2-ylidenes, which smoothly reacted with elemental sulfur, yielding imidazole-2-thiones .

6. Development of General Methods for Multigram Scale Synthesis Due to the current interest in the chemistry and application of imidazolium salts, the development of general methods for multigram scale synthesis of lepidilines A−D is of practical importance .

Mechanism of Action

Target of Action

Lepidiline A is a naturally occurring imidazolium alkaloid found in extracts prepared from the roots of Lepidium meyenii, also known as Maca . It has been used as a precursor of nucleophilic carbenes (NHCs) applied for the synthesis of bioactive metal complexes with gold(I), silver(I), and iridium(I) ions . The primary targets of Lepidiline A are these metal ions, which play crucial roles in various biochemical reactions.

Mode of Action

Lepidiline A interacts with its targets by serving as a ligand in the formation of metal complexes. Specifically, it acts as an N-heterocyclic carbene (NHC) ligand precursor in complexes of the type [Ir(cod)(NHC)PPh3)]X, where the NHC is derived from Lepidiline A . This interaction results in the formation of these complexes, which can then participate in various chemical reactions.

Biochemical Pathways

It is known that the metal complexes formed by lepidiline a can participate in a variety of reactions, including hydrogen isotope exchange reactions . These reactions can have various downstream effects, depending on the specific reaction and the context in which it occurs.

Result of Action

Lepidiline A and its analogues have demonstrated cytotoxic activity against HL-60 and MCF-7 cell lines . This suggests that the molecular and cellular effects of Lepidiline A’s action may include the induction of cell death in certain types of cancer cells.

Future Directions

The introduction of a fluorine atom, fluoroalkyl or fluoroalkoxy substituents (F, CF3 or OCF3) amplifies cytotoxic properties, whereas the cytotoxicity of some fluorinated lepidilines is promising in the context of drug discovery . All studied compounds revealed a lack of antiviral activity against the investigated viruses in the nontoxic concentrations .

properties

IUPAC Name |

1,3-dibenzyl-4,5-dimethylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATWGHMQWRXUNZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lepidiline A | |

CAS RN |

596093-98-0 | |

| Record name | Lepidiline A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEPIDILINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29S9F3SV9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B1674664.png)

![1,2,3,8-Tetrahydro-1,2,3,3,8-pentamethyl-5-(trifluoromethyl)-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B1674667.png)

![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-](/img/structure/B1674668.png)

![2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B1674673.png)